1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride
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Overview
Description
1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a methoxypyrrolidine moiety and a pyrazolamine group. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
The synthesis of 1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring.
Introduction of the methoxy group: The methoxy group is introduced through a substitution reaction, often using methanol or a methoxy-containing reagent.
Formation of the pyrazolamine group: This step involves the reaction of a suitable pyrazole derivative with an amine to form the pyrazolamine group.
Final assembly and purification: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents, such as halogenating agents or nucleophiles.
Coupling reactions: The pyrazolamine group can participate in coupling reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride can be compared with other similar compounds, such as:
1-(((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine: This compound lacks the dihydrochloride salt form, which may influence its solubility and stability.
Properties
IUPAC Name |
1-[[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl]pyrazol-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c1-14-8-4-7(11-5-8)6-13-3-2-9(10)12-13;;/h2-3,7-8,11H,4-6H2,1H3,(H2,10,12);2*1H/t7-,8+;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPCWTRFWKWNPW-OXOJUWDDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)CN2C=CC(=N2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)CN2C=CC(=N2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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